Cas no 1804777-94-3 (4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)

4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid
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- インチ: 1S/C9H5F6NO4/c10-8(11,12)5-6(19)3(1-4(17)18)2-16-7(5)20-9(13,14)15/h2H,1H2,(H,16,19)(H,17,18)
- InChIKey: ZXEDZEOEGKLUSB-UHFFFAOYSA-N
- SMILES: FC(C1=C(NC=C(CC(=O)O)C1=O)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 11
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 502
- XLogP3: 1.9
- トポロジー分子極性表面積: 75.6
4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029094575-1g |
4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid |
1804777-94-3 | 97% | 1g |
$1,549.60 | 2022-04-01 |
4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acidに関する追加情報
Introduction to 4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid (CAS No. 1804777-94-3) and Its Applications in Modern Chemical Biology
4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid, identified by the CAS number 1804777-94-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the pyridine derivatives class, characterized by a nitrogen-containing heterocyclic ring, which is a cornerstone in the development of pharmaceuticals and agrochemicals. The presence of multiple fluorinated substituents, including trifluoromethoxy and trifluoromethyl groups, imparts exceptional electronic and steric effects, making it a versatile scaffold for drug discovery and material science applications.
The 4-hydroxy moiety in the molecular structure contributes to the compound's reactivity and potential biological activity. This hydroxyl group can participate in hydrogen bonding interactions, which are crucial for the binding affinity of small molecules to biological targets. Additionally, the combination of electron-withdrawing fluorine atoms enhances the compound's lipophilicity and metabolic stability, key factors in drug design. Such structural features have positioned this compound as a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on fluorinated pyridines due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit inhibitory effects on various enzymes and receptors, making them valuable in the development of therapeutics for neurological disorders, infectious diseases, and cancer. For instance, derivatives of pyridine with similar structural motifs have been investigated for their potential as kinase inhibitors, which are pivotal in targeted cancer therapies.
The trifluoromethoxy group, in particular, has been extensively studied for its ability to modulate pharmacokinetic properties such as solubility and bioavailability. This modification often enhances the binding affinity of drug candidates to their target proteins by increasing hydrophobic interactions. Furthermore, the trifluoromethyl group contributes to metabolic stability by resisting degradation under physiological conditions. These attributes make 4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid an attractive building block for synthesizing novel bioactive molecules.
Recent advancements in computational chemistry have further accelerated the discovery of new derivatives from this scaffold. Molecular modeling techniques have been employed to predict the binding modes of this compound with various biological targets, aiding in rational drug design. These computational studies have revealed that modifications at the hydroxyl and fluorinated positions can significantly alter the pharmacological profile of the compound, offering opportunities to optimize its therapeutic potential.
Experimental investigations have also highlighted the synthetic versatility of 4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid. Researchers have developed efficient synthetic routes that incorporate this core structure into more complex molecules while maintaining high yields and purity. Such methodologies are essential for scaling up production and conducting large-scale screening programs in drug discovery pipelines.
The compound's potential extends beyond pharmaceutical applications. In material science, fluorinated pyridines are being explored for their role in developing advanced polymers and liquid crystals with enhanced thermal stability and electronic properties. The unique interplay between electronic effects and steric hindrance provided by fluorine substituents makes these compounds ideal candidates for innovative material design.
Moreover, the environmental impact of using fluorinated compounds has been a topic of ongoing research. While these compounds offer numerous benefits in terms of chemical stability and reactivity, their persistence in ecosystems raises concerns about long-term ecological safety. Efforts are being made to balance their utility with environmental considerations, ensuring sustainable use in both industrial and pharmaceutical applications.
Future directions in research may focus on exploring new derivatives of 4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid that exhibit improved biological activity or reduced environmental impact. Techniques such as directed evolution or mRNA interference could be employed to identify novel targets for this compound or its derivatives. Additionally, green chemistry principles may be integrated into synthetic strategies to minimize waste and energy consumption during production.
In conclusion,4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid (CAS No. 1804777-94-3) represents a fascinating compound with multifaceted applications across chemical biology and material science. Its unique structural features make it a valuable scaffold for drug discovery, while its synthetic versatility allows for diverse modifications to tailor its properties for specific needs. As research continues to uncover new possibilities with this compound, it is likely to remain at the forefront of innovation in both academic and industrial settings.
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